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Compound of Interest

Compound Name: 2-Bromo-1,4-dioxane

Cat. No.: B8561504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 2-Bromo-1,4-dioxane is not readily available

in peer-reviewed literature or spectral databases. The data presented in this guide are

predicted values based on the analysis of the parent compound, 1,4-dioxane, and known

spectroscopic principles for halogenated organic molecules. These predictions are intended to

serve as a reference for researchers and may not correspond precisely with experimental

values.

Predicted Spectroscopic Data
This section summarizes the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 2-Bromo-1,4-dioxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of a bromine atom on the 1,4-dioxane ring is expected to induce significant

changes in the chemical shifts of the neighboring protons and carbons due to its

electronegativity and anisotropic effects.

Table 1: Predicted ¹H NMR Data for 2-Bromo-1,4-dioxane
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Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-2 5.0 - 5.5
Doublet of doublets

(dd)

J_ax-ax ≈ 8-10, J_ax-

eq ≈ 2-4

H-3 (axial) 3.8 - 4.2 Multiplet (m)

H-3 (equatorial) 3.5 - 3.9 Multiplet (m)

H-5 (axial) 3.6 - 4.0 Multiplet (m)

H-5 (equatorial) 3.4 - 3.8 Multiplet (m)

H-6 (axial) 3.7 - 4.1 Multiplet (m)

H-6 (equatorial) 3.5 - 3.9 Multiplet (m)

Rationale for Prediction: The proton at the C-2 position (H-2), being directly attached to the

carbon bearing the bromine atom, is expected to be the most deshielded and appear at the

lowest field. The protons on the adjacent C-3 and the more distant C-5 and C-6 carbons will

exhibit complex splitting patterns due to geminal and vicinal couplings. The chemical shifts are

predicted based on the known spectrum of 1,4-dioxane and the typical downfield shift caused

by a bromine substituent.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-1,4-dioxane

Carbon Predicted Chemical Shift (δ, ppm)

C-2 75 - 85

C-3 65 - 70

C-5 66 - 71

C-6 64 - 69

Rationale for Prediction: The carbon atom directly bonded to the bromine (C-2) will be

significantly deshielded and appear at a lower field compared to the other carbons in the ring.
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The other carbon atoms (C-3, C-5, and C-6) will have chemical shifts similar to those in 1,4-

dioxane but may be slightly shifted due to the inductive effect of the bromine atom.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-1,4-dioxane is expected to be dominated by C-H and C-O

stretching and bending vibrations, with a characteristic absorption for the C-Br bond.

Table 3: Predicted IR Absorption Data for 2-Bromo-1,4-dioxane

Wavenumber (cm⁻¹) Vibration Type Intensity

2950 - 2850 C-H stretch Strong

1470 - 1440 C-H bend (scissoring) Medium

1150 - 1050 C-O-C stretch (asymmetric) Strong

1050 - 950 C-O-C stretch (symmetric) Strong

600 - 500 C-Br stretch Medium to Strong

Rationale for Prediction: The C-H and C-O stretching and bending vibrations are characteristic

of the dioxane ring structure. The key diagnostic peak will be the C-Br stretching vibration,

which typically appears in the fingerprint region between 600 and 500 cm⁻¹[1][2].

Mass Spectrometry (MS)
The mass spectrum of 2-Bromo-1,4-dioxane will be characterized by the presence of a

molecular ion peak and a distinct isotopic pattern due to the presence of bromine.

Table 4: Predicted Mass Spectrometry Data for 2-Bromo-1,4-dioxane
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m/z Ion Comments

166/168 [M]⁺

Molecular ion peak. The two

peaks of approximately equal

intensity are due to the ⁷⁹Br

and ⁸¹Br isotopes[3][4].

87 [M - Br]⁺ Loss of a bromine radical.

88 [C₄H₈O₂]⁺

Fragment corresponding to

1,4-dioxane, potentially from

rearrangement and loss of Br.

57 [C₃H₅O]⁺
Common fragment from the

cleavage of the dioxane ring.

43 [C₂H₃O]⁺ Further fragmentation.

Rationale for Prediction: The most characteristic feature in the mass spectrum of a

monobrominated compound is the M/M+2 isotopic pattern with a roughly 1:1 ratio,

corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes[3][4][5]. Fragmentation is

expected to proceed via the loss of the bromine atom and cleavage of the ether linkages.

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped

with a broadband probe.

Sample Preparation: Dissolve 5-10 mg of the purified 2-Bromo-1,4-dioxane in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a
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good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of

¹³C, a larger number of scans and a longer acquisition time will be necessary.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., CCl₄ or CS₂). The solution is then placed in a liquid sample cell.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum

of the salt plates or the solvent should be recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., dichloromethane or methanol).

GC-MS Analysis:

Gas Chromatography: Inject the sample solution into the GC. The GC will separate the

components of the sample based on their boiling points and interactions with the column

stationary phase. Typical columns for this type of analysis include non-polar or medium-

polarity columns (e.g., DB-5ms).
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Mass Spectrometry: As the compound elutes from the GC column, it enters the mass

spectrometer. Electron Ionization (EI) is a common method for fragmentation. The mass

analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio

(m/z), and the detector records their abundance.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 2-Bromo-1,4-dioxane.

Caption: Workflow for the synthesis and spectroscopic characterization of 2-Bromo-1,4-
dioxane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. glaserr.missouri.edu [glaserr.missouri.edu]

2. orgchemboulder.com [orgchemboulder.com]

3. savemyexams.com [savemyexams.com]

4. chem.libretexts.org [chem.libretexts.org]

5. chemistry.miamioh.edu [chemistry.miamioh.edu]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-1,4-dioxane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8561504#spectroscopic-data-nmr-ir-ms-of-2-bromo-
1-4-dioxane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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